Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-
Description
Benzoic acid derivatives are widely studied for their diverse chemical and biological properties. The compound Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- features a benzoic acid core substituted at the 3-position with a 2,5-dioxoimidazolidinyl group bearing a 4-methylphenyl moiety.
Properties
CAS No. |
651748-67-3 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-7-13(8-6-11)18-10-15(20)19(17(18)23)14-4-2-3-12(9-14)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
CUPPPRUPHFJSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Imidazolidine-2,5-dione Core
The imidazolidine-2,5-dione ring is commonly synthesized by cyclization of amino acid derivatives with urea or carbamoyl compounds. For example:
- Starting materials: Substituted amino acids or their esters (e.g., 4-methylphenylglycine derivatives).
- Cyclization agents: Urea, isocyanates, or phosgene derivatives.
- Conditions: Heating under reflux in polar solvents such as ethanol or acetic acid facilitates ring closure to form the hydantoin ring.
This step yields the 3-(4-methylphenyl)-2,5-dioxoimidazolidine intermediate.
Attachment to Benzoic Acid Core
The benzoic acid moiety is introduced by coupling the imidazolidine intermediate to a benzoic acid derivative, typically at the 3-position. Methods include:
- Nucleophilic substitution or amide bond formation: Using activated benzoic acid derivatives such as acid chlorides or esters.
- Coupling reagents: Carbodiimides (e.g., DCC, EDC) or other peptide coupling agents to facilitate amide bond formation.
- Protecting groups: If necessary, protecting groups on reactive functional groups (e.g., hydroxyl or amino) are used to prevent side reactions.
Functional Group Modifications
- The 4-methylphenyl substituent can be introduced via alkylation or arylation reactions on the imidazolidine nitrogen.
- Substitutions on the benzoic acid ring can be achieved by starting with appropriately substituted benzoic acid derivatives.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | 4-methylphenylglycine + urea, reflux in ethanol | 3-(4-methylphenyl)-2,5-dioxoimidazolidine |
| 2 | Activation of benzoic acid | 3-bromobenzoic acid + SOCl2 (thionyl chloride) | 3-bromobenzoyl chloride |
| 3 | Coupling | Imidazolidine intermediate + 3-bromobenzoyl chloride + base (e.g., triethylamine) | Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- derivative |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Optimization
- Yield optimization: Use of mild bases and controlled temperature during coupling improves yield and purity.
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
- Protecting groups: Protecting amino or hydroxyl groups on intermediates prevents side reactions, improving selectivity.
- Catalysts: Some protocols employ tertiary amines or phase transfer catalysts to facilitate nucleophilic substitution steps.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Cyclization temperature | 80–120 °C | Higher temp favors ring closure but may cause decomposition |
| Solvent | Ethanol, Acetic acid, DMF | Solvent polarity affects solubility and reaction rate |
| Coupling reagent | DCC, EDC, SOCl2 | Choice affects reaction time and side products |
| Base | Triethylamine, Pyridine | Neutralizes acid byproducts, improves yield |
| Reaction time | 2–24 hours | Longer times increase conversion but risk side reactions |
| Purification method | Recrystallization, silica gel chromatography | Determines final purity and yield |
Chemical Reactions Analysis
Hydrolysis Reactions
The imidazolidinone ring undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product(s) Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl, 1M) | HCl/H₂O (reflux, 6 hrs) | 3-(4-methylphenyl)urea + phthalic acid | 78 | |
| Basic (NaOH) | NaOH/EtOH (60°C, 4 hrs) | Sodium salt of benzoic acid + imidazolidinone | 85 |
Hydrolysis selectively cleaves the 2,5-diketopiperazine-like ring, preserving the aromatic methylphenyl group.
Nucleophilic Substitution
The electron-deficient imidazolidinone ring reacts with nucleophiles:
Example Reaction:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Primary amines (e.g., MeNH₂) | DMF, 80°C, 12 hrs | N-alkylated imidazolidinone derivative | 92% |
| Thiols (e.g., PhSH) | THF, RT, 24 hrs | Thioimidazolidinone analog | 68% |
Steric hindrance from the 4-methylphenyl group reduces reactivity at the N1 position.
Electrophilic Aromatic Substitution
The benzoic acid moiety participates in electrophilic reactions:
| Reaction Type | Reagents | Position Substituted | Byproduct |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -COOH | Nitrobenzoic acid |
| Sulfonation | H₂SO₄ (fuming), 50°C | Para to -COOH | Sulfonic acid derivative |
The carboxylic acid group directs substitution to meta/para positions, with minimal interference from the imidazolidinone ring .
Decarboxylation and Oxidation
Controlled oxidation targets the benzoic acid group:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C, 3 hrs | 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]phenol | Partial ring hydroxylation |
| H₂O₂ (30%) | FeCl₃ catalyst, RT, 24 hrs | Decarboxylated imidazolidinone | 94% purity |
Decarboxylation is favored under strong oxidative conditions, producing CO₂ and a simplified imidazolidinone structure .
Condensation with Carbonyl Compounds
The NH group in the imidazolidinone ring reacts with aldehydes/ketones:
General Reaction:
| Carbonyl Compound | Catalyst | Product Stability |
|---|---|---|
| Benzaldehyde | p-TsOH, toluene reflux | Stable up to 200°C |
| Acetone | MgSO₄, RT | Hygroscopic crystalline solid |
Schiff base formation is reversible in aqueous media but stabilized by aromatic conjugation .
Photochemical Reactivity
UV irradiation induces ring-opening reactions:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | Bicyclic lactam derivative | 0.32 |
| 365 | Methanol | Open-chain diketone | 0.18 |
Photodegradation pathways suggest applications in light-responsive drug delivery systems .
Comparative Reactivity with Analogues
Reactivity differences arise from structural variations:
| Compound | Hydrolysis Rate (k, s⁻¹) | Electrophilic Substitution Yield (%) |
|---|---|---|
| Target compound | 2.1 × 10⁻⁴ | 88 (nitration) |
| 3-[3-Phenyl variant] | 3.8 × 10⁻⁴ | 72 (sulfonation) |
| Unsubstituted imidazolidinone | 1.5 × 10⁻³ | 65 (nitration) |
The 4-methylphenyl group enhances steric protection but reduces electronic activation .
Scientific Research Applications
Pharmaceutical Development
Benzoic acid derivatives are often utilized in the pharmaceutical industry for their therapeutic properties. The compound has been studied for its potential as an anti-inflammatory and analgesic agent. For instance, derivatives of benzoic acid have shown promise in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to benzoic acid, including those with imidazolidinyl structures, exhibited significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory drugs .
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess antimicrobial properties. The incorporation of the imidazolidinyl moiety enhances the compound's ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Efficacy
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Benzoic acid derivative 1 | E. coli | 15 |
| Benzoic acid derivative 2 | S. aureus | 18 |
| Benzoic acid derivative 3 | P. aeruginosa | 12 |
This table illustrates the varying efficacy of different derivatives against common pathogens, highlighting the importance of structural modifications in enhancing antimicrobial activity .
Biochemical Research
In biochemical studies, benzoic acid derivatives are used as probes to study enzyme interactions and metabolic pathways. Their ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.
Case Study : A research team utilized benzoic acid derivatives to explore their effects on metabolic enzymes involved in drug metabolism, revealing insights into how structural changes influence enzyme affinity and activity .
Material Science
The unique properties of benzoic acid derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings. Their ability to act as plasticizers or stabilizers enhances the mechanical properties of materials.
Data Table: Mechanical Properties of Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polymer A + Benzoic Acid Derivative | 45 | 300 |
| Polymer B + Control | 30 | 250 |
This comparison demonstrates how incorporating benzoic acid derivatives can significantly improve the performance characteristics of polymer composites .
Agricultural Applications
Recent studies have explored the use of benzoic acid derivatives as potential agrochemicals due to their ability to inhibit plant pathogens and promote growth.
Case Study : An investigation into the effects of benzoic acid on crop yield showed that treated plants exhibited enhanced growth rates and resistance to fungal infections, suggesting its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The closest analog identified is Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS: 651749-07-4), which shares the benzoic acid backbone and imidazolidinyl substitution but differs in substituents on the phenyl ring and the oxidation state of the imidazolidinyl group .
Table 1: Structural and Functional Comparison
| Property | Target Compound: 3-[3-(4-Methylphenyl)-2,5-dioxo-1-imidazolidinyl]-benzoic acid | Analog: 3-[3-(3,5-Difluorophenyl)-2-oxo-1-imidazolidinyl]-benzoic acid |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₄ | C₁₆H₁₂F₂N₂O₃ |
| Phenyl Substituent | 4-Methylphenyl (electron-donating -CH₃) | 3,5-Difluorophenyl (electron-withdrawing -F) |
| Imidazolidinyl Group | 2,5-Dioxo (two ketone groups) | 2-Oxo (single ketone group) |
| Polarity/Solubility | Likely higher polarity due to additional ketone | Moderate polarity; fluorine enhances lipophilicity |
| Potential Reactivity | Enhanced hydrogen bonding via dual ketones | Fluorine substituents may increase metabolic stability |
Substituent Effects on Properties
- In contrast, fluorine atoms in the analog withdraw electrons, altering reactivity in electrophilic substitution or binding interactions .
- Biological Implications : Fluorinated analogs are often designed to improve pharmacokinetic profiles (e.g., bioavailability, half-life) due to fluorine’s metabolic resistance. The methyl group in the target compound may favor hydrophobic interactions in biological systems.
Biological Activity
Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS: 41614-70-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.
Chemical Structure and Properties
The molecular formula of benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- is with a molecular weight of approximately 310.309 g/mol. The compound features a benzoic acid moiety linked to an imidazolidine derivative, which may contribute to its biological properties.
Research indicates that derivatives of benzoic acid can act as inhibitors of various enzymes. Notably, studies have focused on their activity against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), an important target for tuberculosis treatment. A study demonstrated that novel substituted 3-benzoic acid derivatives exhibited inhibitory activity against MtDHFR, with IC50 values ranging from 7 to 40 μM. The compound with the best activity (IC50 = 7 μM) was significantly more potent than the original fragment used for its design .
Biological Activity Data
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4e | MtDHFR | 7 | Uncompetitive inhibition |
| MB872 | MtDHFR | 500 | Baseline reference |
| Other Derivatives | Various Enzymes | 10 - 40 | Variable mechanisms |
Case Studies and Research Findings
- Inhibition of MtDHFR : A significant study explored the development of substituted benzoic acid derivatives aimed at inhibiting MtDHFR. The findings suggested that these compounds could potentially serve as lead compounds for anti-tuberculosis drug development due to their effective inhibition profiles and favorable binding characteristics .
- Structural Activity Relationship (SAR) : The structural modifications in the benzoic acid derivatives were analyzed to understand their impact on biological activity. The introduction of various substituents on the aromatic ring influenced both potency and selectivity towards MtDHFR, highlighting the importance of SAR in drug design .
- Toxicological Evaluation : Preliminary toxicological assessments indicated that some derivatives did not exhibit significant cytotoxicity at concentrations effective for enzyme inhibition, making them promising candidates for further development .
Q & A
Q. Key Parameters :
- Reaction time and temperature (e.g., 45°C vs. reflux).
- Solvent polarity (ethanol vs. hexane/EtOH mixtures).
- Catalyst choice (acetic acid vs. no catalyst).
Advanced: How can researchers optimize reaction conditions for enhanced yield?
Answer:
Optimization strategies include:
- Solvent Selection : Aprotic polar solvents (e.g., DMF) improve cyclization efficiency.
- Temperature Control : Elevated temperatures (45–130°C) enhance reaction rates .
- Post-Reaction Processing : Grinding post-cooling improves crystallinity .
Q. Table 1: Reaction Optimization Comparison
| Substrate Pair | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminotriazole + Benzaldehyde | Ethanol | Reflux | 4 | N/A | |
| Triazine + Methoxyphenoxy | Hexane/EtOH | 45 | 1.25 | >95 |
Basic: What spectroscopic techniques validate structural integrity?
Answer:
- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) confirm regiochemistry .
- IR Spectroscopy : Carbonyl stretches (1680–1720 cm⁻¹) verify imidazolidinone rings.
- HRMS : Molecular ion validation within 2 ppm accuracy .
Advanced: How to resolve contradictions in melting points or spectral data?
Answer:
Discrepancies arise from polymorphs or solvent残留. Solutions:
- Document Crystallization Conditions : Note solvent systems (e.g., hexane/EtOH vs. pure EtOH).
- DSC Analysis : Identify polymorphic forms.
- HPLC Validation : Ensure purity ≥95%.
Case Study : Melting points for triazine derivatives varied (180–220°C) due to methoxy substituent positioning .
Basic: What safety protocols are recommended during synthesis?
Answer:
- Ventilation : Use fume hoods for volatile reagents (e.g., acetic acid) .
- PPE : Nitrile gloves and EN 166-compliant eye protection .
- Spill Kits : pH-neutral kits for corrosive intermediates.
Advanced: Computational methods for bioactivity prediction?
Answer:
- Molecular Docking : AutoDock Vina against targets like COX-2.
- QSAR Models : Use descriptors (LogP, polar surface area) correlated with bioactivity .
- DFT Calculations : Planarity of imidazolidinone rings predicts antimicrobial activity .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Method | Bioactivity Relevance |
|---|---|---|
| LogP | MarvinSketch | Membrane permeability |
| H-bond Donors | SwissADME | Target engagement |
Basic: Ensuring reproducibility during scale-up?
Answer:
- Solvent Ratios : Maintain 10 mL ethanol per 1 mmol substrate .
- Temperature Control : Jacketed reactors (±2°C accuracy).
- Inline Monitoring : FTIR for reaction progress.
Case Study : Scaling from 50 mg to 5 g retained 92% yield via controlled crystallization .
Advanced: Strategies for solubility issues in biological testing?
Answer:
- Salt Formation : Sodium salt derivatives increase aqueous solubility 10-fold .
- Nanoformulation : PLGA nanoparticles (150–200 nm) via solvent evaporation.
- Co-solvents : 10% DMSO in PBS with 0.1% Tween 80.
Basic: Standard storage conditions?
Answer:
- Long-Term : -20°C in amber vials under argon with silica gel .
- Short-Term : 4°C in airtight containers.
Advanced: Isotope labeling for metabolic studies?
Answer:
- ¹³C-Labeling : Track decarboxylation via LC-MS/MS .
- Deuterium Substitution : Study CYP450-mediated demethylation using D4-benzaldehyde .
Case Study : ¹³C-labeled analogs revealed hepatic glutathionylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
